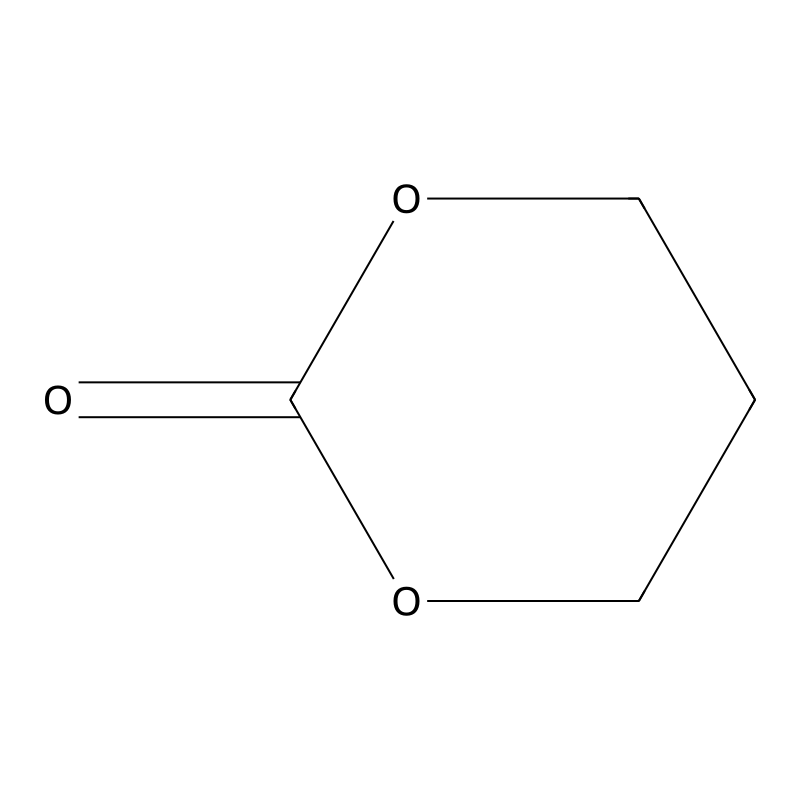1,3-Dioxan-2-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Synthesis of 1,3-Dioxan-2-ones by Photo-Aerobic Selenium-π-Acid Multicatalysis
Summary of Application
Methods of Application
Results or Outcomes
This method provides an expedient way for the synthesis of cyclic carbonates.
Advancements in six-membered cyclic carbonate (1,3-dioxan-2-one) synthesis utilizing carbon dioxide as a C1 source
Summary of Application
Methods of Application
The reactions are classified based on the type of starting material.
Results or Outcomes
Synthesis of Aliphatic Polycarbonates and Polyurethanes
Summary of Application
1,3-Dioxan-2-one is used as a monomer in the synthesis of aliphatic polycarbonates and polyurethanes.
Methods of Application
The specific methods of application can vary, but generally involve polymerization reactions.
Results or Outcomes
Homopolymerization to High Molecular Weight Poly(trimethylene carbonate)
Summary of Application
1,3-Dioxan-2-one can be polymerized to high molecular weight poly(trimethylene carbonate).
Methods of Application
The polymerization can be initiated using cationic and anionic initiators.
Results or Outcomes
Production of Poly(ester-alt-ether) Copolymer
Summary of Application
1,3-Dioxan-2-one is used in the production of poly(ester-alt-ether) copolymers.
Methods of Application
The specific methods of application can vary, but generally involve copolymerization reactions.
Results or Outcomes
- In Situ Polymerization of 1,3-Dioxane
- Summary of Application: This research focuses on the in situ polymerization of 1,3-dioxane .
- Methods of Application: The specific methods of application can vary, but generally involve in situ polymerization reactions .
- Results or Outcomes: The resulting poly(DOX) PE delivers outstanding cycling stability for diversified high-voltage cathodes .
1,3-Dioxan-2-one, also known as trimethylene carbonate, is a six-membered cyclic carbonate ester with the molecular formula CHO. It appears as a colorless solid and has a melting point ranging from 45.0 to 49.0 °C and a boiling point of 135 °C at reduced pressure. The compound is soluble in methanol and is typically stored under inert gas conditions to prevent degradation . Due to its unique structure, it serves as an important monomer in the synthesis of biodegradable polymers, particularly in biomedical applications due to its low toxicity and favorable degradation properties .
The biological activity of 1,3-dioxan-2-one is notable for its low toxicity, making it a candidate for use in medical devices and drug delivery systems. Its biodegradability is a significant advantage in biomedical applications, as it minimizes long-term environmental impact. Studies have indicated that polymers derived from 1,3-dioxan-2-one exhibit good biocompatibility and mechanical properties suitable for various medical applications .
The most common synthesis route for 1,3-dioxan-2-one involves the reaction of 1,3-diols with phosgene or carbon dioxide under specific conditions. Recent advancements have highlighted the use of carbon dioxide as a sustainable carbon source in the synthesis process. Catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene have been employed to enhance yields under mild conditions . Other methods include using aluminum(III) complexes for improved efficiency in the reaction with diols .
1,3-Dioxan-2-one is primarily used in the production of biodegradable polycarbonates and polyurethanes. These materials are increasingly utilized in the medical field for applications such as sutures, drug delivery systems, and tissue engineering scaffolds due to their biocompatibility and mechanical strength. Additionally, they are being explored for use in environmentally friendly packaging materials .
Studies on the interactions of 1,3-dioxan-2-one with various biological molecules have shown that it can form stable complexes with amines and alcohols. Research indicates that these interactions can influence the polymerization process and affect the properties of the resulting materials. Energy profile calculations have been used to understand these interactions better, providing insights into reaction mechanisms and product stability .
Several compounds share structural similarities with 1,3-dioxan-2-one:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,3-Dioxane | Ether | Non-cyclic structure; used as a solvent |
| 1,4-Dioxane | Ether | Different ring size; less reactive than cyclic esters |
| Ethylene Carbonate | Cyclic Carbonate | Lower melting point; used in similar applications |
| Propylene Carbonate | Cyclic Carbonate | Similar applications but different reactivity |
Uniqueness: What sets 1,3-dioxan-2-one apart from these compounds is its specific ring structure that facilitates efficient ring-opening polymerization and its favorable biodegradability profile for medical applications .
Purity
XLogP3
Exact Mass
Appearance
Storage
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 41 of 42 companies with hazard statement code(s):;
H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
31852-84-3








